molecular formula C12H19NO2 B2400392 (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248202-61-9

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2400392
CAS No.: 2248202-61-9
M. Wt: 209.289
InChI Key: FRFFCNGCSWQWQB-SECBINFHSA-N
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Description

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and a suitable chiral amine precursor.

    Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral amine precursor under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction of the amine group can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid, halogens, or sulfuric acid are used for aromatic substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic ring.

Scientific Research Applications

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
  • (2R)-3-(3,5-Dimethoxyphenyl)-2-ethylpropan-1-amine
  • (2R)-3-(3,5-Dimethoxyphenyl)-2-methylbutan-1-amine

Uniqueness

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of the 3,5-dimethoxyphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2R)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9H,4,8,13H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFFCNGCSWQWQB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC(=C1)OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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